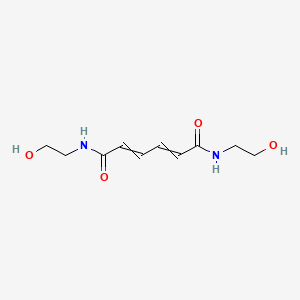
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is a chemical compound with a unique structure that includes two hydroxyethyl groups attached to a hexa-2,4-dienediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide typically involves the reaction of hexa-2,4-dienediamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using large-scale techniques such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the hexa-2,4-dienediamide backbone can be reduced to form saturated compounds.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated diamides.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bonds in the hexa-2,4-dienediamide backbone may also interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but with an ethylenediamine backbone instead of hexa-2,4-dienediamide.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains four hydroxyethyl groups attached to an ethylenediamine backbone.
N,N-Bis(salicylidene)ethylenediamine: Contains salicylidene groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is unique due to its hexa-2,4-dienediamide backbone, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
150050-18-3 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
N,N'-bis(2-hydroxyethyl)hexa-2,4-dienediamide |
InChI |
InChI=1S/C10H16N2O4/c13-7-5-11-9(15)3-1-2-4-10(16)12-6-8-14/h1-4,13-14H,5-8H2,(H,11,15)(H,12,16) |
Clé InChI |
JDMWIAYKPAHDGG-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)C=CC=CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
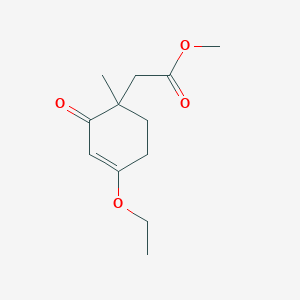
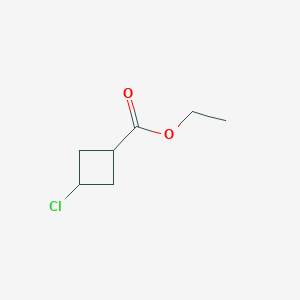



![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
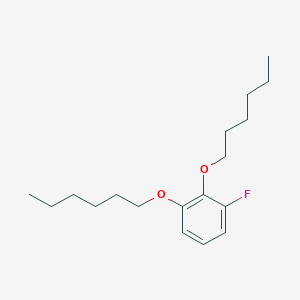
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
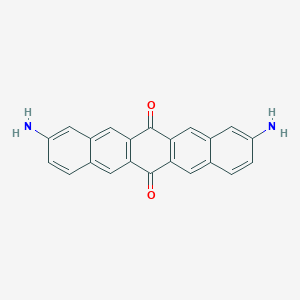
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
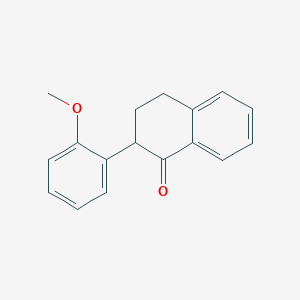
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)
